molecular formula C6H9ClO B1419747 2-Chloro-1-cyclobutylethan-1-one CAS No. 54195-75-4

2-Chloro-1-cyclobutylethan-1-one

Cat. No.: B1419747
CAS No.: 54195-75-4
M. Wt: 132.59 g/mol
InChI Key: KLQMFXYLBYWLCX-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclobutylethan-1-one is an organic compound with the molecular formula C₆H₉ClO It is a chlorinated ketone, characterized by a cyclobutyl ring attached to an ethanone group with a chlorine atom at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclobutylethan-1-one typically involves the chlorination of cyclobutylmethyl ketone. One common method includes dissolving cyclobutylmethyl ketone in a suitable solvent and introducing chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous preparation systems. These systems utilize alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions. The process is automated and controlled to optimize yield and purity while minimizing production costs and safety risks .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclobutylethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of amides or thioethers.

    Reduction: Formation of cyclobutylethanol.

    Oxidation: Formation of cyclobutanecarboxylic acid.

Scientific Research Applications

2-Chloro-1-cyclobutylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclobutylethan-1-one involves its interaction with various molecular targets. The chlorine atom and the ketone group make it reactive towards nucleophiles and electrophiles, allowing it to participate in a range of chemical transformations. These interactions can modulate biological pathways and influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-cyclopropylethan-1-one: Similar structure but with a cyclopropyl ring.

    2-Chloro-1-cyclopentylethan-1-one: Similar structure but with a cyclopentyl ring.

    2-Chloro-1-cyclohexylethan-1-one: Similar structure but with a cyclohexyl ring.

Uniqueness

2-Chloro-1-cyclobutylethan-1-one is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs.

Properties

IUPAC Name

2-chloro-1-cyclobutylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-4-6(8)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQMFXYLBYWLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54195-75-4
Record name 2-chloro-1-cyclobutylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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